molecular formula C13H15BN2O2 B13665445 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic Acid

3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic Acid

Cat. No.: B13665445
M. Wt: 242.08 g/mol
InChI Key: NEOLZQUOPZHFGX-UHFFFAOYSA-N
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Description

3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazole ring and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone.

    Allylation: The pyrazole ring is then allylated using an allyl halide in the presence of a base such as potassium carbonate.

    Borylation: The final step involves the borylation of the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.

    Reduction: The allyl group can be reduced to a propyl group using hydrogenation.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronate esters or boronic anhydrides.

    Reduction: 3-(1-Propyl-4-pyrazolyl)-5-methylphenylboronic acid.

    Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid depends on its application. In organic synthesis, it acts as a reagent in cross-coupling reactions. In medicinal chemistry, it may interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the pyrazole and allyl groups.

    3-(1-Allyl-4-pyrazolyl)phenylboronic Acid: Lacks the methyl group on the phenyl ring.

    5-Methylphenylboronic Acid: Lacks the pyrazole and allyl groups.

Uniqueness

3-(1-Allyl-4-pyrazolyl)-5-methylphenylboronic acid is unique due to the presence of both the pyrazole and allyl groups, which can impart distinct reactivity and binding properties compared to other boronic acids.

Properties

Molecular Formula

C13H15BN2O2

Molecular Weight

242.08 g/mol

IUPAC Name

[3-methyl-5-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C13H15BN2O2/c1-3-4-16-9-12(8-15-16)11-5-10(2)6-13(7-11)14(17)18/h3,5-9,17-18H,1,4H2,2H3

InChI Key

NEOLZQUOPZHFGX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2=CN(N=C2)CC=C)C)(O)O

Origin of Product

United States

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